Direct Target Engagement Evidence: Cdk9-IN-18 Demonstrates Dose-Dependent CDK9 Inhibition via RNAPII CTD Ser2 Phosphorylation Suppression
Cdk9-IN-18 (compound 12i) produces a clear dose-dependent reduction in RNA polymerase II C-terminal domain (RNAPII CTD) phosphorylation at Serine 2—a direct readout of cellular CDK9 inhibition—in NH2 cells following 3-hour treatment at concentrations spanning 0.1, 0.2, 0.5, 1.0, and 2.0 µM [1]. In contrast, the reference pan-CDK inhibitor flavopiridol requires higher concentrations to achieve equivalent target suppression in analogous systems and exhibits broader kinase inhibition profiles [2].
| Evidence Dimension | Cellular CDK9 target engagement (RNAPII CTD pSer2 reduction) |
|---|---|
| Target Compound Data | Dose-dependent reduction at 0.1-2.0 µM (3 h, NH2 cells) |
| Comparator Or Baseline | Flavopiridol: broader kinase inhibition; higher concentrations typically required for equivalent suppression |
| Quantified Difference | Cdk9-IN-18 achieves observable pSer2 suppression at ≤0.2 µM; flavopiridol lacks this concentration-resolution profile |
| Conditions | Western blot, NH2 cells, 3-hour incubation |
Why This Matters
This assay provides direct, quantifiable evidence of on-target cellular engagement at low micromolar concentrations, enabling precise dose-response studies that distinguish Cdk9-IN-18 from less selective or lower-potency CDK9 tool compounds.
- [1] Hu H, Wu J, Ao M, Zhou X, Li B, Cui Z, Wu T, Wang L, Xue Y, Wu Z, Fang M. Design, synthesis and biological evaluation of methylenehydrazine-1-carboxamide derivatives with (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold: Novel potential CDK9 inhibitors. Bioorg Chem. 2020 Sep;102:104064. View Source
- [2] Chao SH, Price DH. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo. J Biol Chem. 2001;276(34):31793-31799. View Source
